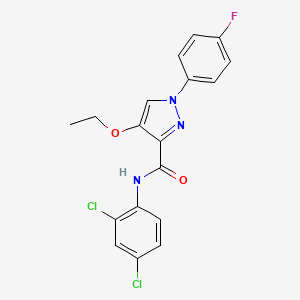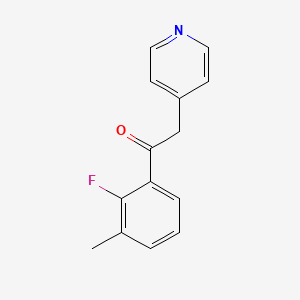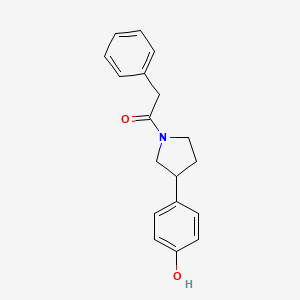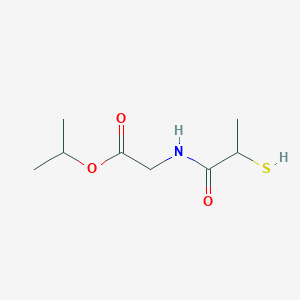![molecular formula C18H20N4O4 B2563807 5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-05-1](/img/structure/B2563807.png)
5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are known as anticancer agents . It is a yellow solid with a melting point of 287–288 °C .
Synthesis Analysis
The synthesis of this compound involves various steps. The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .Aplicaciones Científicas De Investigación
Cancer Research: CDK2 Inhibition
F2455-0160: has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibitors are considered promising for cancer treatment as they can target tumor cells selectively. Compounds with the pyrido[2,3-d]pyrimidine scaffold, like F2455-0160, have shown significant inhibitory activity against CDK2, which could lead to the development of new anticancer drugs .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives, which are structurally related to F2455-0160, have been reported as inhibitors for TrmD, an enzyme isolated from Haemophilus influenzae . This suggests that F2455-0160 could be explored for its antimicrobial properties, potentially leading to new treatments for bacterial infections.
Biochemical Research: Fluorescent Protein Antibodies
While not directly linked to F2455-0160, the study of fluorescent proteins (FPs) and their antibodies, particularly nanobodies, is a rapidly growing field in biochemical research . F2455-0160 could potentially be modified to create fluorescent derivatives that bind to specific proteins, aiding in visualization and tracking in cellular processes.
Pharmacological Studies: Pyrazoline Derivatives
Pyrazoline derivatives, which share a similar heterocyclic chemical structure with F2455-0160, have been studied for their diverse biological activities . These activities include anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects. F2455-0160 could be investigated for similar pharmacological properties.
Molecular Docking and SAR Analysis
Molecular docking studies are essential for understanding the interaction between drugs and their targets. F2455-0160, with its unique structure, could be a candidate for such studies to evaluate its binding efficiency and structure-activity relationship (SAR) for various biological targets .
In Vitro Cellular Studies
Compounds like F2455-0160 can be used in in vitro cellular studies to assess their effects on cell viability, proliferation, and apoptosis . These studies are fundamental in drug development, providing initial data on the compound’s efficacy and safety.
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its anticancer properties, given that it is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are known as anticancer agents . Additionally, more research could be done to elucidate its exact mechanism of action.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-10-9-19-16-14(17(23)22(3)18(24)21(16)2)15(10)20-11-6-7-12(25-4)13(8-11)26-5/h6-9H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTYVBBKHAZGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2563725.png)

![1-[(2-Methyloxolan-3-yl)amino]propan-2-ol](/img/structure/B2563728.png)
![[3-(Difluoromethoxy)cyclobutyl]methanamine](/img/structure/B2563730.png)


![N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563735.png)




![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)

